molecular formula C10H12N2O4 B097117 Diethyl pyridazine-3,4-dicarboxylate CAS No. 16082-13-6

Diethyl pyridazine-3,4-dicarboxylate

Cat. No. B097117
CAS RN: 16082-13-6
M. Wt: 224.21 g/mol
InChI Key: OKTDNBVRYCDLQR-UHFFFAOYSA-N
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Description

Diethyl pyridazine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The compound is typically stored in a refrigerator and is in liquid form .


Molecular Structure Analysis

The InChI code for Diethyl pyridazine-3,4-dicarboxylate is 1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 . This indicates that the molecule contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Diethyl pyridazine-3,4-dicarboxylate has been involved in spirocyclisation reactions with 1,3-binucleophiles . It has also been involved in condensation reactions with o-phenylenediamine .


Physical And Chemical Properties Analysis

Diethyl pyridazine-3,4-dicarboxylate is a liquid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Diethyl pyridazine-3,4-dicarboxylate exhibits remarkable reactivity as a heterocyclic electrophile, particularly in nucleophilic aromatic substitution reactions. This allows for the synthesis of various heterocyclic derivatives, such as cyanopyrrolyl- and cyanoindolyl-pyridazines, by reacting with carbon nucleophiles like pyrrole and indole systems .

Hetero Diels-Alder Reactions

This compound serves as an azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles. The use of alkenes, alkynes, and enamines as 2π electron counterparts can yield dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .

One-Pot Synthesis of Polycyclic Compounds

Diethyl pyridazine-3,4-dicarboxylate can engage in pericyclic three-step homodomino processes with suitable bis-dienophiles. This strategy is used for the one-pot synthesis of polycyclic carbo- and hetero-cage systems, which are valuable in the development of complex molecular architectures .

Benzoannelation Reactions

The compound has been utilized in benzoannelation reactions with heterocyclic dienophiles, leading to the direct synthesis of dicyano-indoles and -carbazoles. This is particularly significant for the construction of compounds with potential biological activities .

Synthesis of Phthalonitriles

Phthalonitriles are important intermediates in the synthesis of phthalocyanines, which have applications in materials science. Diethyl pyridazine-3,4-dicarboxylate’s reactivity with enamines can be leveraged to synthesize substituted phthalonitriles .

Preparation of Cage Compounds

The reactivity of Diethyl pyridazine-3,4-dicarboxylate with bis-dienophiles also facilitates the synthesis of cage compounds. These structures are of interest due to their potential applications in host-guest chemistry and as building blocks for more complex chemical entities .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

diethyl pyridazine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTDNBVRYCDLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pyridazine-3,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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